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Compound of Interest

Compound Name: Methyl 2-furoate

Cat. No.: B042507

Introduction

Methyl 2-furoate is a key organic compound, recognized for its characteristic odor and its role
as a versatile intermediate in the synthesis of pharmaceuticals and fine chemicals. A thorough
understanding of its structural features is paramount for its application in research and
development. This technical guide provides an in-depth analysis of the spectral data of methyl
2-furoate, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, scientists,
and professionals in drug development, offering a comprehensive resource for the
characterization of this compound.

Spectroscopic Data Summary

The structural elucidation of methyl 2-furoate is achieved through the complementary
information provided by *H NMR, 3C NMR, IR, and Mass Spectrometry. The quantitative data
from these techniques are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Data

IH NMR (Proton NMR) Spectrum

The *H NMR spectrum of methyl 2-furoate in deuterated chloroform (CDCls) reveals three
distinct signals corresponding to the furan ring protons and the methyl ester protons.
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Chemical Shift (8) Coupling Constant

opm Multiplicity (3) Hz Assignment
7.60 dd 1.8,0.8 H5

7.19 dd 3.6,0.8 H3

6.52 dd 3.6,1.8 H4

3.90 S - -OCHs

Data sourced from PubChem.[1]
13C NMR (Carbon-13 NMR) Spectrum

The 3C NMR spectrum in CDCIs shows six signals, corresponding to the six carbon atoms in
the methyl 2-furoate molecule.

Chemical Shift (8) ppm Assighment
159.16 C=0

146.46 C5

144.77 Cc2

117.98 C3

111.93 Cc4

51.84 -OCHs

Data sourced from PubChem.[1]

Infrared (IR) Spectroscopy Data

The IR spectrum of methyl 2-furoate exhibits characteristic absorption bands corresponding to
its functional groups. The data presented is for the gas phase.
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Wavenumber (cm~?) Intensity Assignment

~3150 Weak C-H stretch (furan ring)
~2960 Weak C-H stretch (methyl group)
~1740 Strong C=0 stretch (ester)

~1580 Medium C=C stretch (furan ring)
~1470 Medium C-H bend (methyl group)
~1290 Strong C-O stretch (ester)

~1180 Strong C-O-C stretch (ester)
~1020 Medium C-O stretch (furan ring)

C-H out-of-plane bend (furan

~760 Strong ]
ring)

Data interpreted from the gas-phase IR spectrum available on the NIST WebBook.

Mass Spectrometry (MS) Data

The electron ionization mass spectrum of methyl 2-furoate shows the molecular ion peak and
characteristic fragment ions.

m/z Relative Intensity (%) Assignment

126 47.03 [M]* (Molecular lon)
95 99.99 [M - OCHs]*

67 ~15 [CaH30]*

39 43.82 [CsHs]*

Data sourced from PubChem and NIST WebBook.[1]

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the logical workflow for the structural elucidation of methyl 2-
furoate using the discussed spectroscopic techniques.

Derived Structural Information

Spectroscopic Techniques

Molecular Weight

Elemental Composition

Mass Spectrometry Fragmentation Pattern

Final Structure

IR Spectroscopy > F(lén:cgorée_lloegn_ti_%s Methyl 2-Furoate Structure

NMR Spectroscopy

Proton & Carbon Environment
Connectivity (J-coupling)

Click to download full resolution via product page

Caption: Workflow for the structural determination of methyl 2-furoate.

Experimental Protocols

Standard methodologies for the acquisition of spectral data for a small organic molecule like
methyl 2-furoate are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of approximately 5-10 mg of methyl 2-furoate is dissolved in
about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCIls), in a standard 5 mm
NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may
be added for chemical shift calibration, although modern spectrometers can reference the
residual solvent signal.
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Instrumentation: Data is acquired on a high-field NMR spectrometer, for instance, a 400 MHz
instrument.

'H NMR Acquisition: A standard pulse-acquire sequence is used. Typical parameters include
a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of
2-4 seconds. A sufficient number of scans (e.g., 8 or 16) are averaged to achieve an
adequate signal-to-noise ratio.

13C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the
spectrum to single lines for each carbon. A wider spectral width (e.g., 0-220 ppm) is used.
Due to the lower natural abundance and sensitivity of the 13C nucleus, a larger number of
scans and a longer relaxation delay are often required.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to produce
the frequency-domain spectrum. Phase and baseline corrections are applied, and the
chemical shifts are referenced.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like methyl 2-furoate, the simplest method is to
prepare a "neat" sample. A single drop of the neat liquid is placed between two salt plates
(e.g., NaCl or KBr), which are then pressed together to form a thin film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The
sample is then placed in the instrument's sample holder, and the sample spectrum is
acquired. The instrument measures the interference pattern of the infrared light after passing
through the sample, and a Fourier transform is used to convert this into an absorption
spectrum. The spectrum is typically recorded over the range of 4000 to 400 cm™1,

Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)
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Sample Introduction: For a volatile liquid like methyl 2-furoate, a direct insertion probe or
gas chromatography (GC) inlet can be used to introduce the sample into the ion source of
the mass spectrometer.

lonization: Electron lonization (EI) is a common method for small, volatile molecules. The
sample molecules in the gas phase are bombarded with a high-energy electron beam
(typically 70 eV). This causes the molecule to lose an electron, forming a radical cation (the
molecular ion), which can then undergo fragmentation.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer), which separates the ions based on their mass-to-charge ratio
(m/z).

Detection: An electron multiplier or similar detector records the abundance of each ion at a
specific m/z value.

Data Representation: The output is a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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